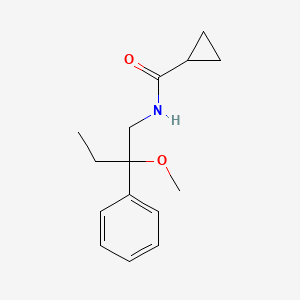

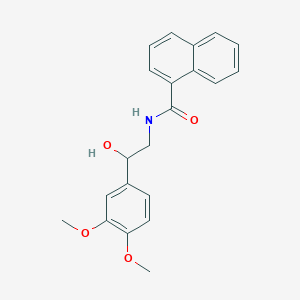

![molecular formula C17H16N2O4S2 B2718540 benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 391228-55-0](/img/structure/B2718540.png)

benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate, also known as BTMDSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Efficient Synthesis in Drug Discovery

Benzo[d]thiazole derivatives are crucial in synthetic and medicinal chemistry, serving as building blocks in drug discovery. Their structural diversity allows for extensive exploration of chemical space around molecular targets. For instance, hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives exhibit varied bioactivities, highlighting the compound's versatility in designing new therapeutic agents (Durcik et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives, closely related to the query compound, have been shown to significantly inhibit corrosion in metals. This application is vital in extending the lifespan of materials in harsh chemical environments, such as carbon steel in hydrochloric acid solutions (Hu et al., 2016).

Anticancer Activity and DNA Interaction

Mixed-ligand copper(II)-sulfonamide complexes, incorporating benzo[d]thiazol-2-yl derivatives, have shown promising DNA binding, cleavage, and anticancer activities. This suggests their potential in developing novel cancer therapies by targeting DNA or inducing apoptosis in tumor cells (González-Álvarez et al., 2013).

Security Ink Development

The novel V-shaped molecule, a derivative of benzo[d]thiazol-2-yl, exhibits unique properties suitable for security ink applications. Its morphology-dependent fluorochromism can be triggered by mechanical force or pH changes, providing a basis for anti-counterfeiting measures (Lu & Xia, 2016).

Fluorescent Chemosensors

Benzo[d]thiazole derivatives have been utilized as fluorescent chemosensors for detecting metal ions, such as Fe3+. These compounds exhibit significant changes in fluorescence upon binding to specific ions, highlighting their application in environmental monitoring and biochemical assays (Khan, 2020).

Mecanismo De Acción

Target of Action

The primary targets of benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate tuberculosis , suggesting that this compound may also target the same organism.

Mode of Action

The exact mode of action of benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate Benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which are involved in the inflammatory response. This suggests that this compound may also interact with these targets, leading to anti-inflammatory effects.

Biochemical Pathways

The biochemical pathways affected by benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate Given the reported anti-inflammatory activity of benzothiazole derivatives , it can be inferred that this compound may affect pathways related to inflammation.

Result of Action

The molecular and cellular effects of benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate Benzothiazole derivatives have been reported to show inhibition of albumin denaturation , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-19(2)25(21,22)13-9-7-12(8-10-13)17(20)23-11-16-18-14-5-3-4-6-15(14)24-16/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMGTLKKRSTKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazol-2-ylmethyl 4-(dimethylsulfamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

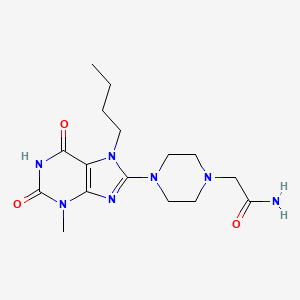

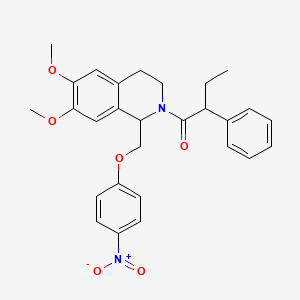

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)

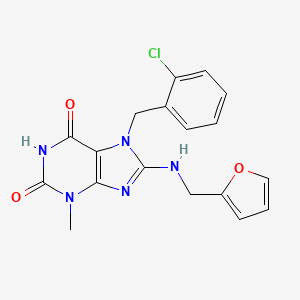

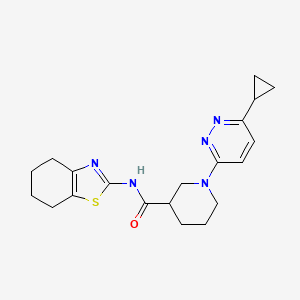

![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)

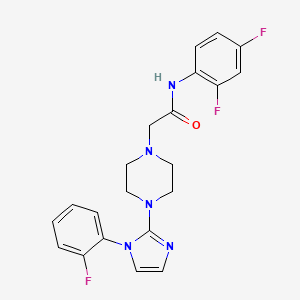

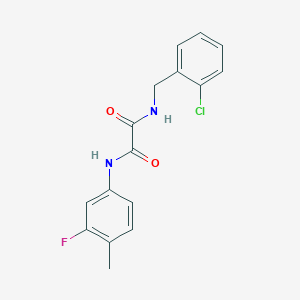

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)

![1-{5-[(4-methoxyanilino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2718476.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-2-pyrrolidinone](/img/structure/B2718477.png)

![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)